Lignoceric Acid-d4: A Technical Guide for Researchers
Lignoceric Acid-d4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Lignoceric acid-d4, a crucial tool in the study of very long-chain fatty acid (VLCFA) metabolism and related disorders.
Chemical Properties
Lignoceric acid-d4 is a deuterium-labeled form of lignoceric acid, a 24-carbon saturated fatty acid.[1][2] The incorporation of deuterium atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of its unlabeled counterpart.[3] This is particularly valuable in research related to metabolic disorders where the levels of VLCFAs are altered, such as Zellweger syndrome and X-linked adrenoleukodystrophy.[1][2]
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₄₄D₄O₂ | [4] |
| Molecular Weight | 372.66 g/mol | [4] |
| CAS Number | 61389-26-2 (for d4) | [1] |
| Melting Point | ~80-82 °C (for unlabeled) | [5] |
| Boiling Point | ~272 °C at 10 mmHg (for unlabeled) | [6] |
| Solubility | Ethanol: 3.33 mg/mL (with sonication)DMSO: 2 mg/mL (with sonication and warming to 60°C)THF: ≥ 5 mg/mL | [7][8] |
| Storage | Store at -20°C for long-term stability. | [9] |
Synthesis of Lignoceric Acid-d4
Proposed Synthesis Pathway
Caption: Proposed synthesis of Lignoceric acid-d4.
Experimental Protocol: Hydrogen-Deuterium Exchange
Objective: To introduce four deuterium atoms into the lignoceric acid molecule.
Materials:
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Lignoceric acid
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Deuterium oxide (D₂O, 99.9 atom % D)
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Platinum on activated carbon (Pt/C) catalyst (e.g., 10 wt. %)
-
High-pressure reactor
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Appropriate organic solvent (e.g., anhydrous dioxane)
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Filtration apparatus
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Rotary evaporator
-
Crystallization solvents (e.g., acetone, acetonitrile)
Procedure:
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Reaction Setup: In a high-pressure reactor, dissolve lignoceric acid in an anhydrous organic solvent.
-
Add the Pt/C catalyst to the solution.
-
Introduce D₂O into the reactor. The molar ratio of D₂O to lignoceric acid should be in large excess to drive the exchange reaction.
-
Reaction Conditions: Seal the reactor and heat to a temperature typically ranging from 150 to 200°C. The reaction is run under pressure for a specified duration (e.g., 24-48 hours) with stirring to ensure adequate mixing.
-
Work-up: After cooling the reactor to room temperature, filter the reaction mixture to remove the Pt/C catalyst.
-
Solvent Removal: Remove the solvent and excess D₂O from the filtrate using a rotary evaporator.
-
Purification: The crude Lignoceric acid-d4 can be purified by recrystallization from a suitable solvent system to yield the final product of high purity.
-
Analysis: Confirm the identity and isotopic enrichment of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Experimental Applications: Internal Standard in Quantitative Analysis
Lignoceric acid-d4 is primarily used as an internal standard in the quantitative analysis of very long-chain fatty acids in biological samples by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][11]
Experimental Workflow: GC-MS Analysis of VLCFAs
Caption: GC-MS workflow for VLCFA analysis.
Detailed Protocol: Quantification of VLCFAs in Plasma
Objective: To accurately measure the concentration of lignoceric acid and other VLCFAs in a plasma sample.
Materials:
-
Plasma sample
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Lignoceric acid-d4 internal standard solution of known concentration
-
Methanolic HCl (for hydrolysis and derivatization to Fatty Acid Methyl Esters - FAMEs)
-
Hexane (for extraction)
-
Sodium sulfate (for drying)
-
GC-MS system with a suitable capillary column (e.g., polar column for FAME analysis)
Procedure:
-
Sample Preparation:
-
To a known volume of plasma, add a precise amount of the Lignoceric acid-d4 internal standard solution.
-
Add methanolic HCl and heat the sample (e.g., at 100°C for 1 hour) to simultaneously hydrolyze the fatty acids from complex lipids and convert them to their methyl esters (FAMEs).
-
-
Extraction:
-
After cooling, add water and extract the FAMEs with hexane.
-
Vortex the mixture and centrifuge to separate the layers.
-
Collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Concentrate the hexane extract under a stream of nitrogen.
-
Inject an aliquot of the concentrated sample into the GC-MS system.
-
GC Conditions: Use a temperature program that effectively separates the FAMEs of interest.
-
MS Conditions: Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor characteristic ions for both the unlabeled lignoceric acid methyl ester and the Lignoceric acid-d4 methyl ester.
-
-
Data Analysis:
-
Integrate the peak areas for the selected ions of both the analyte and the internal standard.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Determine the concentration of the analyte in the original sample by comparing this ratio to a standard curve prepared with known concentrations of unlabeled lignoceric acid and a constant concentration of the internal standard.
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Role in Signaling Pathways
Very long-chain fatty acids, including lignoceric acid, are essential components of sphingolipids, which are critical constituents of cellular membranes and are involved in various signaling pathways.[12] Perturbations in VLCFA metabolism can, therefore, impact these signaling cascades.
VLCFA and Sphingolipid Metabolism
The elongation of fatty acids to form VLCFAs occurs in the endoplasmic reticulum. These VLCFAs are then incorporated into ceramides, the backbone of most sphingolipids. Sphingolipids are not only structural components of membranes but also act as signaling molecules themselves or can be metabolized to other signaling molecules like sphingosine-1-phosphate (S1P).
Caption: Role of VLCFAs in sphingolipid signaling.
This diagram illustrates that the synthesis of lignoceric acid is a key step in the production of ceramides, which are precursors to various sphingolipids that play crucial roles in maintaining membrane integrity and participating in cellular signaling that governs fundamental processes such as cell growth, differentiation, and apoptosis.
Conclusion
Lignoceric acid-d4 is an indispensable tool for researchers investigating the metabolism and physiological roles of very long-chain fatty acids. Its stable isotope label allows for precise and accurate quantification in complex biological matrices, facilitating the diagnosis and study of metabolic disorders. A deeper understanding of its synthesis and analytical applications, as outlined in this guide, will empower scientists to further unravel the intricate roles of VLCFAs in health and disease.
References
- 1. Documents download module [ec.europa.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lignoceric acid-d4-1 | CAS#:1219794-59-8 | Chemsrc [chemsrc.com]
- 5. 557-59-5 CAS MSDS (LIGNOCERIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. LIGNOCERIC ACID | 557-59-5 [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
